molecular formula C14H18BrMgNO2 B6333901 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187170-36-0

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran

Cat. No.: B6333901
CAS No.: 1187170-36-0
M. Wt: 336.51 g/mol
InChI Key: CHVBYFSVGITLFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a specialized organomagnesium compound used in various chemical reactions. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. The compound is dissolved in tetrahydrofuran, a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.

Scientific Research Applications

2-[8-(1,

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide typically involves the reaction of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]bromobenzene with magnesium turnings in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Tetrahydrofuran, diethyl ether.

    Catalysts: Often used without additional catalysts, but sometimes transition metal catalysts are employed in coupling reactions.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

magnesium;8-(phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18NO2.BrH.Mg/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14;;/h1-4H,6-12H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBYFSVGITLFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=[C-]3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrMgNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.